molecular formula C11H11FN2S B13257880 2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13257880
M. Wt: 222.28 g/mol
InChI Key: QHDOIXGKFXMPNU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₁₁FN₂S It is a derivative of aniline, featuring a fluorine atom at the 2-position, a methyl group at the 5-position, and a thiazole ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylaniline and 1,3-thiazol-5-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-fluoro-5-methylaniline is reacted with 1,3-thiazol-5-ylmethyl chloride in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.

    Substitution: The fluorine atom and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylaniline: Lacks the thiazole ring, making it less versatile in biological applications.

    2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.

    2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: A more complex structure with additional functional groups, leading to different biological activities.

Uniqueness

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the presence of both a fluorine atom and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.

Biological Activity

2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a thiazole ring attached to an aniline moiety. Its molecular formula is C11H12FN2SC_{11}H_{12}FN_2S with a molecular weight of approximately 222.28 g/mol. The presence of the fluorine atom is believed to enhance lipophilicity, potentially improving interaction with biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of a thiazole derivative with an appropriate aniline precursor. The following steps outline a general synthetic pathway:

  • Preparation of Thiazole Derivative : Synthesize the thiazole ring through cyclization reactions involving thiourea and suitable carbonyl compounds.
  • Nucleophilic Substitution : React the thiazole derivative with a fluorinated aniline under basic conditions to yield this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its efficacy:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's thiazole moiety is associated with significant anticancer properties. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

  • Inhibition of CDK9 : Studies have indicated that derivatives similar to this compound can inhibit CDK9 effectively, leading to reduced proliferation in various cancer cell lines.

A notable study reported that compounds with a similar structure exhibited nanomolar inhibition against CDK9, demonstrating selectivity over other kinases . This characteristic is vital for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and aniline components significantly influence biological activity:

  • Fluorine Substitution : The presence of fluorine enhances hydrophobic interactions, which may lead to increased binding affinity to biological targets.
  • Methyl Group Positioning : The positioning of the methyl group on the aniline moiety also plays a critical role in modulating activity against various enzymes and receptors.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated that compounds with similar structures had varying degrees of effectiveness based on their substituents .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis through CDK inhibition pathways, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11FN2S/c1-8-2-3-10(12)11(4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3

InChI Key

QHDOIXGKFXMPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC2=CN=CS2

Origin of Product

United States

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